molecular formula C3H9ClO3SSi B3028968 Trimethylsilyl chlorosulfonate CAS No. 4353-77-9

Trimethylsilyl chlorosulfonate

Cat. No. B3028968
M. Wt: 188.71 g/mol
InChI Key: QWQONZVLXJGXHV-UHFFFAOYSA-N
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Patent
US08376149B2

Procedure details

In a first step, a film of 100 cm2 with a thickness of 100 μm, dried beforehand at 110° C. under vacuum (10 mbar), was immersed in 200 ml of dichloroethane (DCE) and the whole mixture is brought to 60° C. In parallel, an anhydrous solution of trimethylsilyl chlorosulfonate was prepared by dissolving 47.2 g (0.434 moles) of trimethylsilane chloride and 42.2 g (0.36 moles) of ClSO3H, both the constituents being anhydrous, in 50 ml of dry DCE with magnetic stirring and under argon, for a duration of 30 minutes, with HCl formed being trapped.
Name
trimethylsilane chloride
Quantity
47.2 g
Type
reactant
Reaction Step One
Quantity
42.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[CH3:2][SiH:3]([CH3:5])[CH3:4].[Cl:6][S:7]([OH:10])(=[O:9])=[O:8].Cl>ClC(Cl)C>[Cl:6][S:7]([O:10][Si:3]([CH3:5])([CH3:4])[CH3:2])(=[O:9])=[O:8] |f:0.1|

Inputs

Step One
Name
trimethylsilane chloride
Quantity
47.2 g
Type
reactant
Smiles
[Cl-].C[SiH](C)C
Name
Quantity
42.2 g
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a first step, a film of 100 cm2 with a thickness of 100 μm, dried beforehand at 110° C. under vacuum (10 mbar)
CUSTOM
Type
CUSTOM
Details
is brought to 60° C
CUSTOM
Type
CUSTOM
Details
formed

Outcomes

Product
Name
Type
product
Smiles
ClS(=O)(=O)O[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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